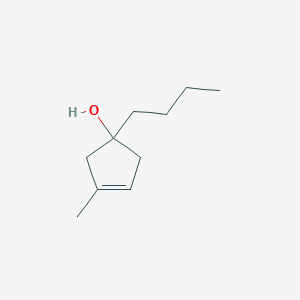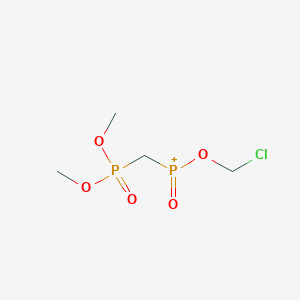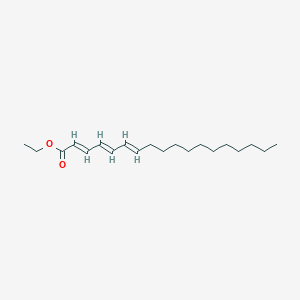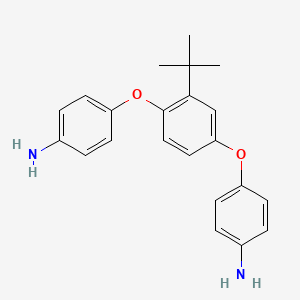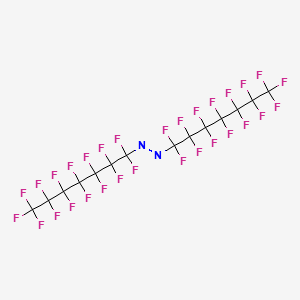
Bis(pentadecafluoroheptyl)diazene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(pentadecafluoroheptyl)diazene is a fluorinated organic compound characterized by the presence of two pentadecafluoroheptyl groups attached to a diazene (N=N) moiety. This compound is of interest due to its unique chemical properties, particularly its high fluorine content, which imparts significant stability and resistance to chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bis(pentadecafluoroheptyl)diazene typically involves the reaction of pentadecafluoroheptyl iodide with hydrazine under controlled conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the iodide group is replaced by the diazene moiety. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at low temperatures to control the reaction rate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations. The product is then purified using techniques such as distillation or chromatography to achieve the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
Bis(pentadecafluoroheptyl)diazene undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various fluorinated nitrogen oxides.
Reduction: Reduction reactions can break the N=N bond, leading to the formation of amines.
Substitution: The fluorinated groups can participate in substitution reactions, although these are less common due to the stability of the C-F bond.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like sodium amide or organolithium compounds can be employed under specific conditions.
Major Products
Oxidation: Fluorinated nitrogen oxides.
Reduction: Fluorinated amines.
Substitution: Various substituted fluorinated compounds depending on the reagent used.
Aplicaciones Científicas De Investigación
Bis(pentadecafluoroheptyl)diazene has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other fluorinated compounds and in studies of fluorine chemistry.
Biology: Investigated for its potential use in fluorinated drug development due to its stability and bioavailability.
Medicine: Explored for use in imaging agents and as a component in drug delivery systems.
Industry: Utilized in the production of high-performance materials such as fluoropolymers and in surface treatments to impart hydrophobic properties.
Mecanismo De Acción
The mechanism of action of Bis(pentadecafluoroheptyl)diazene involves its interaction with various molecular targets, primarily through its fluorinated groups. The high electronegativity of fluorine atoms allows the compound to form strong interactions with other molecules, influencing their chemical behavior. In biological systems, these interactions can affect enzyme activity, protein folding, and membrane permeability.
Comparación Con Compuestos Similares
Similar Compounds
- Bis(4-nitro-[3,3’:4’,3”]terfurazan-4-yl)diazene
- 6,6′-(diazene-1,2-diyl)bis(4,5,7-trinitrobenzo[c][1,2,5]oxadiazole 1-oxide)
Uniqueness
Bis(pentadecafluoroheptyl)diazene is unique due to its high fluorine content, which imparts exceptional stability and resistance to chemical reactions. This makes it particularly valuable in applications requiring durable and inert materials. Compared to other diazene compounds, its fluorinated nature also provides distinct interactions in biological systems, making it a promising candidate for various scientific and industrial applications.
Propiedades
Número CAS |
847335-91-5 |
|---|---|
Fórmula molecular |
C14F30N2 |
Peso molecular |
766.11 g/mol |
Nombre IUPAC |
bis(1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoroheptyl)diazene |
InChI |
InChI=1S/C14F30N2/c15-1(16,3(19,20)7(27,28)11(35,36)37)5(23,24)9(31,32)13(41,42)45-46-14(43,44)10(33,34)6(25,26)2(17,18)4(21,22)8(29,30)12(38,39)40 |
Clave InChI |
DAFMJBZCDIPWQR-UHFFFAOYSA-N |
SMILES canónico |
C(C(C(C(N=NC(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(C(C(C(F)(F)F)(F)F)(F)F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


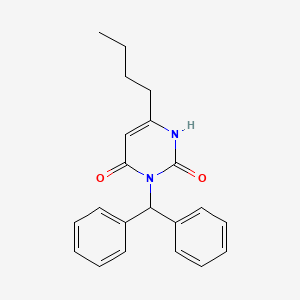
![9H-Purin-2-amine, 6-chloro-9-[[3-(chloromethyl)phenyl]methyl]-](/img/structure/B12547205.png)
![8-(But-3-en-1-yl)-1,4-dioxaspiro[4.5]dec-7-ene](/img/structure/B12547207.png)
![2,9-Bis{4-[2-(thiophen-3-yl)ethoxy]phenyl}-1,10-phenanthroline](/img/structure/B12547222.png)
![(S)-(-)-[(S)-2-Diphenylphosphinoferrocenyl][2-bis(3,5-dimethyl-4-methoxyphenyl)phosphinophenyl]methanol](/img/structure/B12547223.png)
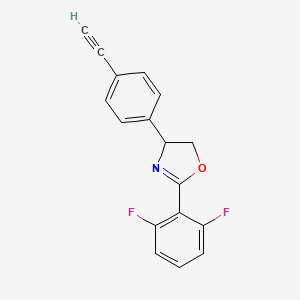
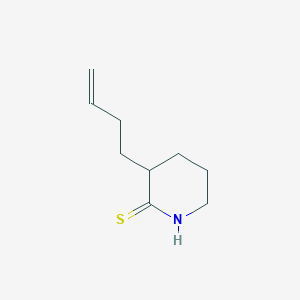

![Quinoline, 3-[4-(3-thienyl)-1,3-butadiynyl]-](/img/structure/B12547246.png)

